Isofalcarintriol

Description

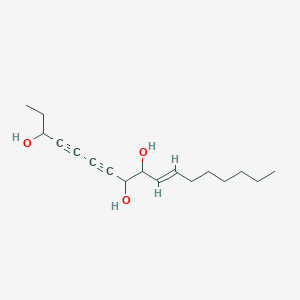

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26O3 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |

InChI |

InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |

InChI Key |

IIHWCRGLLODDFQ-UKTHLTGXSA-N |

Isomeric SMILES |

CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |

Canonical SMILES |

CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isofalcarintriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofalcarintriol (IFT), a polyacetylene naturally occurring in carrots (Daucus carota), has emerged as a promising bioactive compound with significant potential in promoting health and longevity. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with mitochondrial machinery and the subsequent activation of key cellular signaling pathways. The information presented herein is a synthesis of findings from recent high-impact research, intended to provide a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug development. This document details the core mechanism, presents quantitative data from key experiments, outlines experimental methodologies, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action

The primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase , a critical enzyme complex responsible for cellular energy production.[1][2] this compound interacts with the α-subunit (ATP5A) and the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit (ATP5O) of the ATP synthase complex. This interaction leads to a reversible inhibition of ATP synthesis .[1]

The inhibition of ATP synthase by this compound initiates a cascade of downstream cellular events:

-

Transient Decrease in Cellular ATP: The immediate consequence of ATP synthase inhibition is a reduction in cellular ATP levels. This energy deficit is a key trigger for subsequent signaling pathways.[1][3]

-

Induction of Mitohormesis: The perturbation of the mitochondrial electron transport chain due to ATP synthase inhibition leads to a transient increase in the production of reactive oxygen species (ROS) . This mild oxidative stress, termed mitohormesis, activates cellular stress-response pathways.

-

Activation of AMPK Signaling: The decrease in the cellular ATP:AMP ratio is sensed by AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis. This leads to the phosphorylation and activation of AMPK, which in turn orchestrates a metabolic shift to conserve energy and promote catabolic processes.[2]

-

Activation of NRF2 Signaling: The increase in ROS activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing cellular resilience to oxidative stress.[2][3]

Collectively, this mechanism of action results in a range of beneficial physiological effects, including increased stress resistance, extended lifespan in model organisms, and improved metabolic health.[1][2]

Signaling Pathways

The biological effects of this compound are primarily mediated through the AMPK and NRF2 signaling pathways.

This compound-Induced AMPK Activation

Caption: this compound-induced activation of the AMPK signaling pathway.

This compound-Induced NRF2 Activation

Caption: this compound-induced activation of the NRF2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Concentration | Result | p-value | Reference |

| NRF2 Luciferase Reporter Activation | HEK293 | 10 µM | ~30-fold increase in activation | < 0.0001 | [2][4] |

| ROS Determination (DCF-DA) | HepG2 | 10 µM (15 min) | Significant increase | < 0.0001 | [2][5] |

| ROS Determination (DCF-DA) | HepG2 | 10 µM (24 h) | Significant increase | < 0.0001 | [2][5] |

| Mitochondrial ATP Production Rate | HepG2 | 10 µM | Significant decrease | < 0.0001 | [1] |

| Glycolytic ATP Production Rate | HepG2 | 10 µM | Significant increase | < 0.0001 | [1] |

| Mitochondrial Membrane Potential | HepG2 | 10 µM | Significant decrease | 0.003 | [1] |

| Proliferation Assay (96 h) | MCF-7 | 0.1 µM | Inhibition | 0.01 | [5] |

| Proliferation Assay (96 h) | MCF-7 | 1 µM | Inhibition | < 0.0001 | [5] |

| Proliferation Assay (96 h) | MCF-7 | 10 µM | Inhibition | 0.0006 | [5] |

| Proliferation Assay (96 h) | MCF-7 | 50 µM | Inhibition | 0.0005 | [5] |

| Soft Agar Colony Formation | MCF-7 | 10 µM | Reduction in colonies | 0.05 | [5] |

| Soft Agar Colony Formation | HepG2 | 10 µM | Reduction in colonies | < 0.0001 | [5] |

| Soft Agar Colony Formation | HT-29 | 10 µM | Reduction in colonies | < 0.0001 | [5] |

Table 2: In Vivo Efficacy of this compound in C. elegans

| Assay | C. elegans Strain | Concentration | Result | p-value | Reference |

| Lifespan Assay | Wild-type (N2) | 1 nM | Extension of lifespan | Not specified | [3] |

| ROS Determination (AmplexRed) | Wild-type (N2) | 1 nM (48 h) | Significant increase | 0.002 | [2][5] |

| ROS Determination (AmplexRed) | Wild-type (N2) | 10 nM (48 h) | Significant increase | 0.0003 | [2][5] |

| Paraquat Stress Assay | Wild-type (N2) | 1 nM | Increased survival | Not specified | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. For detailed, step-by-step instructions, it is recommended to consult the original research articles.

NRF2 Luciferase Reporter Assay

This assay quantifies the activation of the NRF2 transcription factor.

-

Cell Culture and Transfection: HEK293 cells are stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) in the promoter region.

-

Compound Treatment: Cells are treated with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). A known NRF2 activator, such as sulforaphane, is used as a positive control.[3]

-

Cell Lysis: After treatment, cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold activation is calculated relative to the vehicle control.

Western Blot for AMPK Activation

This method detects the phosphorylation of AMPK, which is indicative of its activation.

-

Cell Culture and Treatment: Cells (e.g., HepG2) or tissues are treated with this compound or a vehicle control.

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172). A separate blot is probed with an antibody for total AMPKα as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: The band intensities are quantified using densitometry software. The level of AMPK activation is expressed as the ratio of p-AMPK to total AMPK.

Seahorse XF Real-Time ATP Rate Assay

This assay measures mitochondrial and glycolytic ATP production rates in live cells.

-

Cell Seeding: Cells (e.g., HepG2) are seeded in a Seahorse XF cell culture microplate.

-

Assay Preparation: The cell culture medium is replaced with Seahorse XF DMEM assay medium. The sensor cartridge is hydrated and calibrated.

-

Assay Protocol: The microplate is placed in the Seahorse XF Analyzer. Baseline oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) are measured. This compound is injected into the wells, and the subsequent changes in OCR and ECAR are monitored in real-time. Oligomycin and a mixture of rotenone (B1679576) and antimycin A are also injected to determine the mitochondrial and glycolytic contributions to ATP production.

-

Data Analysis: The Seahorse XF software calculates the rates of mitochondrial and glycolytic ATP production based on the OCR and ECAR measurements.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound's mechanism.

Conclusion

This compound exerts its biological effects through a well-defined mechanism of action centered on the inhibition of mitochondrial ATP synthase. This targeted action initiates a mitohormetic response, leading to the activation of the AMPK and NRF2 signaling pathways. These pathways, in turn, enhance cellular stress resistance, improve metabolic function, and promote longevity in preclinical models. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel drugs targeting the intricate interplay between cellular energy metabolism and stress response pathways.

References

- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Polyacetylenes: An In-Depth Technical Guide to Isofalcarintriol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes, a class of naturally occurring compounds, are gaining significant attention for their diverse and potent biological activities. Among these, Isofalcarintriol, a polyacetylene found in common vegetables like carrots, has emerged as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the biological activities of this compound and related polyacetylenes, with a focus on their anticancer, anti-inflammatory, and pro-longevity effects. We delve into the underlying molecular mechanisms, including the modulation of key signaling pathways such as NRF2, AMPK, and Ras/PI3K/AKT. This document also presents a compilation of quantitative data on the cytotoxicity of various polyacetylenes and detailed experimental protocols for key bioassays, aiming to equip researchers with the necessary information to advance the study of these fascinating molecules.

Introduction to Polyacetylenes

Polyacetylenes are a group of chemically reactive compounds characterized by the presence of multiple acetylene (B1199291) functional groups. More than a thousand different polyacetylenes have been identified from various natural sources, including plants of the Apiaceae, Araliaceae, and Asteraceae families, as well as from fungi and marine organisms.[1] Their unique chemical structures bestow upon them a wide range of biological activities, making them a subject of intense research.

Of particular interest is the falcarinol-type subclass of polyacetylenes, which includes compounds like falcarinol, falcarindiol, and the focus of this guide, this compound. These C17 polyacetylenes, commonly found in carrots (Daucus carota), have demonstrated significant potential in various therapeutic areas.

Biological Activities of this compound and Related Polyacetylenes

The biological effects of this compound and its structural relatives are multifaceted, spanning from cytotoxicity against cancer cells to the promotion of longevity and metabolic health.

Anticancer Activity

A growing body of evidence suggests that polyacetylenes possess potent anticancer properties. While specific quantitative data for this compound is still emerging, studies on related compounds provide valuable insights into their cytotoxic potential.

Quantitative Cytotoxicity Data for Falcarinol-Type Polyacetylenes

| Compound | Cell Line | IC50 (µM) | Reference |

| Falcarinol | CEM-C7H2 (Acute lymphoblastic leukemia) | 3.5 | [2] |

| Falcarinol | HL-60 (Human leukemia) | 0.52 | [1] |

| Disafynol | MDA-MB-231 (Breast cancer) | 10.6 | |

| Disafynol | MCF-7 (Breast cancer) | 30 | |

| Falcarindiol | Caco-2 (Colorectal adenocarcinoma) | >20 (hormesis observed at lower concentrations) |

Note: This table presents data for polyacetylenes structurally related to this compound to provide a comparative context for their cytotoxic potential.

The cytotoxic effects of polyacetylenes are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.

Longevity and Anti-aging Effects

Recent studies have highlighted the remarkable pro-longevity effects of this compound. Research has shown that this compound can extend the lifespan of the nematode C. elegans.[3] In mice, this compound supplementation has been linked to improved glucose metabolism, increased exercise endurance, and a reduction in age-related frailty.[3]

Anti-inflammatory and Other Bioactivities

Beyond their anticancer and anti-aging properties, polyacetylenes exhibit a range of other beneficial bioactivities. These include anti-inflammatory, antibacterial, and antifungal effects. For instance, certain polyacetylenes have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.

Molecular Mechanisms of Action

The diverse biological activities of this compound and related polyacetylenes are underpinned by their interaction with several key cellular signaling pathways.

NRF2 Activation and Oxidative Stress Resistance

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.

NRF2 Signaling Pathway Activation by this compound

Caption: this compound inhibits Keap1, leading to NRF2 stabilization and translocation to the nucleus, where it activates antioxidant gene expression.

Inhibition of Mitochondrial ATP Synthase and AMPK Activation

A key molecular target of this compound is the mitochondrial ATP synthase. By inhibiting this enzyme, this compound transiently reduces cellular ATP levels. This energy deficit triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Mitochondrial Respiration and AMPK Activation Workflow

Caption: this compound inhibits ATP synthase, increasing the AMP/ATP ratio and activating AMPK, which promotes mitochondrial biogenesis and autophagy.

Modulation of the Ras/PI3K/AKT Pathway

Some polyacetylenes have been shown to induce apoptosis in cancer cells by inactivating the Ras/PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.

Ras/PI3K/AKT Signaling Pathway Inhibition

References

Isofalcarintriol: A Comprehensive Technical Guide to its Role in Delaying Aging Signatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. Recent research has identified a naturally occurring polyacetylene, Isofalcarintriol, found in common vegetables like carrots, as a promising compound with the potential to delay the onset of aging-related decline. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's role in modulating key aging signatures. It consolidates quantitative data from preclinical studies, details the experimental protocols used to elucidate its mechanisms of action, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a geroprotective agent.

Introduction

Mechanism of Action: Targeting Mitochondrial Function and Stress Response Pathways

The primary mechanism of action of this compound in delaying aging signatures is attributed to its ability to modulate mitochondrial function and activate cellular stress response pathways.[3][4]

2.1. Inhibition of Mitochondrial ATP Synthase

This compound directly interacts with and inhibits the mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production.[2][4] This mild inhibition leads to a transient decrease in cellular energy levels, initiating a cascade of downstream signaling events.

2.2. Induction of Mitohormesis through Reactive Oxygen Species (ROS) Signaling

The inhibition of the electron transport chain by this compound results in a temporary and modest increase in the production of reactive oxygen species (ROS).[4] This phenomenon, known as mitohormesis, triggers an adaptive response where the cell upregulates its endogenous antioxidant defense mechanisms, ultimately leading to increased stress resistance.[4]

2.3. Activation of NRF2 and AMPK Signaling Pathways

The cellular stress induced by this compound leads to the activation of two critical signaling pathways involved in longevity and stress resistance:

-

NRF2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a master regulator of the antioxidant response. Activation of NRF2 by this compound leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's ability to combat oxidative damage.[3][4]

-

AMPK (AMP-activated protein kinase) Pathway: AMPK acts as a cellular energy sensor. Its activation by this compound, in response to the transient decrease in ATP, promotes catabolic processes that generate ATP and inhibits anabolic processes that consume it, thereby restoring energy homeostasis and promoting cellular health.[3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Signaling pathway of this compound.

Quantitative Data on Anti-Aging Effects

The anti-aging effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effect of this compound on Lifespan in Caenorhabditis elegans

| Concentration | Mean Lifespan Extension (%) | Statistical Significance (p-value) | Reference |

| 1 nM | 17% | < 0.001 | [4] |

| 10 nM | 12% | < 0.001 | [4] |

| 100 nM | 8% | < 0.01 | [4] |

Table 2: Effect of this compound on Metabolic Parameters in Aged Mice

| Parameter | Treatment Group | Control Group | % Change | Statistical Significance (p-value) | Reference |

| Glucose Tolerance (AUC) | |||||

| - 15 min | 28.1 ± 1.2 mmol/L | 32.5 ± 1.5 mmol/L | -13.5% | < 0.05 | [4] |

| - 30 min | 25.4 ± 1.1 mmol/L | 29.8 ± 1.3 mmol/L | -14.8% | < 0.05 | [4] |

| Fasting Blood Glucose | 6.8 ± 0.3 mmol/L | 7.5 ± 0.4 mmol/L | -9.3% | Not Significant | [4] |

| Exercise Endurance (Treadmill) | 1.4-fold increase | Baseline | +40% | < 0.01 | [4] |

Table 3: Dose-Dependent Activation of NRF2 by this compound

| Concentration | NRF2 Activation (Fold Change) | Cell Line | Reference |

| 1 µM | 5.2 ± 0.6 | HEK293-ARE-Luciferase | [4] |

| 10 µM | 18.3 ± 2.1 | HEK293-ARE-Luciferase | [4] |

| 50 µM | 25.6 ± 3.4 | HEK293-ARE-Luciferase | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's anti-aging effects.

4.1. C. elegans Lifespan Assay

This protocol outlines the procedure for assessing the effect of this compound on the lifespan of the nematode Caenorhabditis elegans.

-

Worm Strain and Maintenance: Wild-type N2 Bristol strain is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Synchronization: A synchronized population of L1 larvae is obtained by bleaching gravid adult worms to isolate eggs, which are then allowed to hatch in M9 buffer.

-

Treatment: Synchronized L1 larvae are transferred to NGM plates containing the specified concentrations of this compound or a vehicle control (DMSO). 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the media to prevent progeny production.

-

Lifespan Scoring: Starting from day 1 of adulthood, worms are scored as alive or dead every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Worms that crawl off the plate or die from internal hatching are censored from the analysis.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

4.2. Mouse Oral Glucose Tolerance Test (OGTT)

This protocol describes the method for evaluating the effect of this compound on glucose metabolism in aged mice.

-

Animals: Aged (e.g., 18-20 months old) male C57BL/6J mice are used.

-

Treatment: Mice are administered this compound (e.g., 10 mg/kg body weight) or vehicle control via oral gavage daily for a specified period (e.g., 8 weeks).

-

Fasting: Prior to the OGTT, mice are fasted for 6 hours with free access to water.

-

Glucose Challenge: A baseline blood glucose measurement is taken from the tail vein (t=0). Subsequently, mice are administered a 2 g/kg body weight bolus of glucose via oral gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance. Statistical differences between groups are determined using a two-way ANOVA or a Student's t-test.

4.3. NRF2 Luciferase Reporter Assay

This assay is used to quantify the activation of the NRF2 pathway by this compound in a cellular model.

-

Cell Line: A stable HEK293 cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter is used.

-

Cell Culture and Treatment: Cells are seeded in a 96-well plate and allowed to attach overnight. The following day, cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Luciferase Activity Measurement: After treatment, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold induction of NRF2 activity is calculated relative to the vehicle-treated control.

4.4. Western Blot for Phosphorylated AMPK

This protocol details the detection of activated AMPK (phosphorylated at Threonine 172) in response to this compound treatment.

-

Cell Culture and Treatment: Cells (e.g., HepG2) are treated with this compound or vehicle control for the desired time.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Data Analysis: The bands corresponding to p-AMPK are quantified by densitometry and normalized to the total AMPK or a loading control (e.g., β-actin).

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical connections in the study of this compound.

Caption: Experimental workflow for C. elegans lifespan assay.

Caption: Experimental workflow for mouse metabolic studies.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for delaying the signatures of aging. Its mechanism of action, centered on the induction of mitohormesis and the activation of the NRF2 and AMPK pathways, aligns with established longevity-promoting strategies. The preclinical data from C. elegans and mouse models provide a strong foundation for its further investigation.

Future research should focus on several key areas. Elucidating the precise binding site of this compound on the mitochondrial ATP synthase will provide a more detailed understanding of its molecular interactions. Long-term studies in mammalian models are necessary to assess the chronic effects of this compound on a broader range of aging biomarkers and to evaluate its safety profile. Furthermore, exploring the synergistic effects of this compound with other geroprotective compounds could open new avenues for combination therapies. Ultimately, well-designed clinical trials will be essential to translate the promising preclinical findings into tangible benefits for human health and longevity.

References

- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. optimise.mfm.au [optimise.mfm.au]

- 4. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Isofalcarintriol: A Technical Guide for Researchers

Introduction

Isofalcarintriol (IFT), a polyacetylene naturally occurring in carrots (Daucus carota), has emerged as a promising neuroprotective agent in various research models. This technical guide provides an in-depth overview of the neuroprotective effects of IFT, detailing its mechanism of action, experimental protocols, and quantitative data from key studies. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Core Mechanism of Action: Mitohormesis and Activation of Key Signaling Pathways

This compound exerts its neuroprotective effects primarily through the inhibition of mitochondrial ATP synthase. This action induces a mild metabolic stress, a phenomenon known as mitohormesis, which in turn activates downstream signaling pathways crucial for cellular defense and longevity. The key pathways activated by IFT are the Nuclear factor erythroid 2-related factor 2 (NRF2) and the AMP-activated protein kinase (AMPK) pathways. This cascade of events leads to increased resistance to oxidative stress, improved protein homeostasis, and enhanced neuronal survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound on Oxidative Stress Markers

| Model System | Assay | Treatment | Concentration | Outcome | Fold Change / % Change | Reference |

| HepG2 Cells | DCF-DA | This compound | 10 µM | Decreased ROS | Statistically significant decrease (p < 0.0001) after 24h | [3] |

| C. elegans | Amplex Red | This compound | 1 nM | Decreased H₂O₂ | Statistically significant decrease (p = 0.002) after 48h | [3] |

| C. elegans | Amplex Red | This compound | 10 nM | Decreased H₂O₂ | Statistically significant decrease (p = 0.0003) after 48h | [3] |

| HEK293 Cells | NRF2 Luciferase Reporter | This compound | 10 µM | Increased NRF2 Activation | ~30-fold increase | [2][4] |

Table 2: Neuroprotective Effects of this compound in C. elegans Models of Neurodegenerative Diseases

| Disease Model | Strain | Phenotype Assessed | Treatment | Concentration | Outcome | % Improvement / Change in Parameter | Reference |

| Alzheimer's Disease | GMC101 | Aβ-induced Paralysis | This compound | 1 nM | Delayed paralysis | Statistically significant delay | [3] |

| Huntington's Disease | AM176 | PolyQ-induced Motility Deficit | This compound | 1 nM | Improved motility | Statistically significant improvement (p < 0.0001) | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound.

Detailed Experimental Protocols

1. C. elegans Aβ-Induced Paralysis Assay (Alzheimer's Model)

-

Model: Transgenic C. elegans strain GMC101, which expresses human amyloid-beta (Aβ) in body wall muscles, leading to age-dependent paralysis.

-

Protocol:

-

Synchronize worms by standard bleaching methods to obtain a population of age-matched L1 larvae.

-

Culture synchronized worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

For treatment groups, supplement the NGM plates with this compound at the desired concentration (e.g., 1 nM). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the plates at 20°C.

-

Score for paralysis at regular intervals (e.g., every 2 hours) starting from adulthood. A worm is considered paralyzed if it does not move when gently prodded with a platinum wire.

-

Record the percentage of paralyzed worms at each time point for each condition.

-

Data can be plotted as a survival curve (percentage of non-paralyzed worms over time) and analyzed using statistical methods such as the log-rank test.

-

2. C. elegans Motility Assay (Huntington's Model)

-

Model: Transgenic C. elegans strain AM176, which expresses a polyglutamine tract in body wall muscles, leading to motility defects. The control strain is AM23.

-

Protocol:

-

Synchronize and culture the worms as described in the paralysis assay protocol, with appropriate this compound or vehicle treatment.

-

At a specific age (e.g., day 7 of adulthood), transfer individual worms to a drop of M9 buffer on a glass slide.

-

Allow the worms to acclimatize for 30-60 seconds.

-

Count the number of body bends (thrashes) in a 30 or 60-second interval. A thrash is defined as a complete change in the direction of bending at the mid-body.

-

Repeat for a statistically significant number of worms per condition (e.g., n=30-50).

-

Compare the thrashing rates between treated and control groups using statistical tests such as a t-test or ANOVA.

-

3. Reactive Oxygen Species (ROS) Determination in HepG2 Cells (DCF-DA Assay)

-

Principle: 2',7'-dichlorofluorescin diacetate (DCF-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle for the desired time period (e.g., 24 hours).

-

Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCF-DA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCF-DA solution and wash the cells with PBS.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Normalize the fluorescence values to a measure of cell viability (e.g., protein concentration or a viability dye) if necessary.

-

4. Hydrogen Peroxide (H₂O₂) Determination in C. elegans (Amplex Red Assay)

-

Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent compound resorufin.

-

Protocol:

-

Synchronize and treat C. elegans with this compound or vehicle as described previously.

-

At the desired time point, wash the worms off the plates with M9 buffer and wash them several times to remove bacteria.

-

Transfer a known number of worms (e.g., 20-30) into the wells of a 96-well plate containing M9 buffer.

-

Prepare the Amplex Red reaction mixture containing Amplex Red reagent and HRP according to the manufacturer's instructions.

-

Add the reaction mixture to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at various time points using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

A standard curve using known concentrations of H₂O₂ should be generated to quantify the amount of H₂O₂ produced by the worms.

-

5. NRF2 Activation Assay (Luciferase Reporter Assay)

-

Model: HEK293 cells stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) in its promoter.

-

Protocol:

-

Seed the NRF2 reporter cell line in a 96-well white, clear-bottom plate and allow them to attach.

-

Treat the cells with various concentrations of this compound or a known NRF2 activator (e.g., sulforaphane) as a positive control. A vehicle control should also be included.

-

Incubate the cells for a specified period (e.g., 16-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).

-

Express the results as fold activation over the vehicle control.[2][4]

-

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models by targeting mitochondrial function and activating the NRF2 and AMPK signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic applications of this promising natural compound in the context of neurodegenerative diseases. The provided quantitative data highlights the efficacy of this compound in reducing oxidative stress and mitigating disease-related phenotypes. Further research is warranted to explore its translational potential for human health.

References

Whitepaper: Isofalcarintriol as a Mitohormesis-Inducing Compound for Therapeutic Development

Executive Summary

Mitohormesis, a biological response where a mild level of mitochondrial stress stimulates adaptive mechanisms, results in improved cellular resilience and overall health. This process is emerging as a promising therapeutic strategy to combat age-related diseases. Isofalcarintriol, a naturally occurring polyacetylene found in carrots (Daucus carota), has been identified as a potent mitohormesis-inducing agent.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological effects of this compound. It details the core experimental protocols used to elucidate its function and presents quantitative data to support its potential as a therapeutic candidate. The primary mechanism of this compound involves the direct, reversible inhibition of mitochondrial ATP synthase, which initiates a cascade of events including a transient increase in reactive oxygen species (ROS), followed by the activation of key cytoprotective signaling pathways, namely the NRF2 and AMPK pathways.[1][3] These actions culminate in enhanced stress resistance, improved metabolic function, and a delay in age-related physiological decline in preclinical models.[1][2][4]

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound's primary molecular target is the mitochondrial F1Fo-ATP synthase (Complex V), a critical enzyme in cellular energy production.[1][5] Specifically, it has been shown to interact with the α-subunit of the ATP synthase.[1][2]

Initial Effects:

-

Reversible Inhibition: Unlike potent toxins such as oligomycin, this compound's inhibition of ATP synthase is reversible. This leads to a transient, non-toxic suppression of ATP generation.[1]

-

Transient ATP Decrease: Treatment of cells with this compound causes a rapid but temporary decrease in cellular ATP levels. This energy deficit is a crucial initiating signal for the subsequent adaptive responses.[1]

-

ROS Generation: The inhibition of the electron transport chain at Complex V leads to a mild, transient increase in the production of mitochondrial reactive oxygen species (ROS).[1][5] This short-term elevation in ROS is not detrimental; instead, it serves as a critical signaling event that triggers the mitohormetic cascade.[1][5] Long-term exposure, however, results in a significant decrease in overall ROS levels, indicating a successful adaptive response.[1]

References

- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. optimise.mfm.au [optimise.mfm.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NRF2 Signaling Pathway Activation by Isofalcarintriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofalcarintriol, a naturally occurring polyacetylene isolated from carrots (Daucus carota), has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols related to the activation of the NRF2 pathway by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Introduction to the NRF2 Signaling Pathway

Under normal physiological conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its proteasomal degradation.[3][4] Upon exposure to oxidative or electrophilic stressors, critical cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1 interaction.[3] This allows NRF2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][4] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]

Mechanism of NRF2 Activation by this compound

This compound activates the NRF2 signaling pathway through a mechanism involving the modulation of mitochondrial function and the generation of reactive oxygen species (ROS).[1][2] The proposed mechanism is a multi-step process:

-

Inhibition of Mitochondrial ATP Synthase: this compound interacts with the mitochondrial ATP synthase, a key component of the electron transport chain.[1][2] Specifically, it has been shown to interact with the α-subunit of the ATP synthase.[1][7] This interaction leads to a decrease in cellular ATP levels.[1]

-

Generation of ROS: The inhibition of the ATP synthase results in a transient increase in mitochondrial reactive oxygen species (ROS).[1][8]

-

KEAP1 Modification and NRF2 Release: The increase in ROS leads to the oxidative modification of cysteine residues on KEAP1, disrupting its ability to bind to NRF2.[3]

-

NRF2 Nuclear Translocation and ARE Binding: Liberated from KEAP1, NRF2 translocates to the nucleus and activates the transcription of ARE-dependent genes.[1][3]

The essential role of NRF2 in the biological effects of this compound was demonstrated in studies using the nematode C. elegans. This compound treatment did not extend the lifespan of skn-1/NRF2-deficient nematodes, confirming the critical involvement of this signaling pathway.[1]

A diagram illustrating this proposed signaling pathway is provided below.

Quantitative Data on NRF2 Activation

The potency of this compound as an NRF2 activator has been quantified using in vitro reporter assays. The following table summarizes the key quantitative findings.

| Parameter | Cell Line | Compound | Value | Reference |

| NRF2 Activation (Fold Increase) | HEK293 Luciferase Reporter Cells | This compound | 30-fold | [1] |

| NRF2 Activation (Fold Increase) | HEK293 Luciferase Reporter Cells | Sulforaphane (Positive Control) | < 30-fold | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the activation of the NRF2 pathway by this compound.

NRF2 Luciferase Reporter Assay

This assay is a robust method to quantify the activation of the NRF2 signaling pathway.[3] It utilizes a cell line engineered to express a luciferase reporter gene under the control of an ARE promoter.[3][9]

a) Materials:

-

HEK293 NRF2/ARE luciferase reporter cell line[3]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

-

96-well white, clear-bottom plates[3]

-

This compound (and other test compounds)

-

Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)[3]

-

Luminometer

b) Protocol:

-

Cell Culture and Seeding:

-

Culture the HEK293 NRF2/ARE luciferase reporter cells in DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.[3]

-

A day before the experiment, seed the cells into a 96-well white, clear-bottom plate at a density of 35,000 cells per well in 100 µL of growth medium.[3]

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., medium with the same concentration of DMSO).

-

Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.

-

-

Luciferase Assay:

-

Follow the manufacturer's protocol for the chosen luciferase assay system.[3]

-

For the Dual-Glo® Luciferase Assay System:

-

Add 50 µL of the Luciferase Reagent to each well.

-

Rock the plate at room temperature for approximately 15 minutes to ensure complete cell lysis.[3]

-

Measure the firefly luminescence using a luminometer.

-

(Optional, for dual-reporter assays) Add 50 µL of the Stop & Glo® Reagent to each well and rock for another 15 minutes before measuring the Renilla luminescence.[3]

-

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

If a dual-reporter system is used, calculate the ratio of firefly luminescence to Renilla luminescence for each well to normalize for transfection efficiency and cell number.[3]

-

Determine the fold induction of NRF2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.[3]

-

Western Blot for NRF2 Nuclear Translocation

Western blotting is used to visualize the increase in NRF2 protein levels, particularly its accumulation in the nucleus, which is a hallmark of its activation.[10]

a) Materials:

-

Cell culture reagents and cells (e.g., HepG2)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Nuclear and cytoplasmic extraction buffers with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-NRF2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic/loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

b) Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound as described for the luciferase assay.

-

Protein Extraction (Nuclear and Cytoplasmic Fractionation):

-

Wash cells with ice-cold PBS.

-

Scrape cells in a hypotonic lysis buffer and incubate on ice for 15 minutes.[10]

-

Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.[10]

-

Centrifuge at low speed; the supernatant is the cytoplasmic fraction.[10]

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.[10]

-

Centrifuge at high speed; the supernatant is the nuclear fraction.[10]

-

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using an imaging system.[10]

-

Quantify band intensities and normalize the NRF2 signal to the respective loading control (Lamin B1 for nuclear, β-actin/GAPDH for cytoplasmic).[10]

-

Calculate the fold change relative to the vehicle-treated control.[10]

-

Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes

qRT-PCR is used to measure the change in mRNA levels of NRF2 target genes, such as HMOX1 and NQO1, following treatment with this compound.

a) Materials:

-

Treated cells

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green-based qPCR master mix

-

Gene-specific primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH)

-

Real-time PCR detection system

b) Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as previously described. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[5]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[5]

-

Quantitative Real-Time PCR (qPCR):

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).[5]

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Conclusion

This compound is a promising natural compound that potently activates the NRF2 signaling pathway. Its mechanism of action, involving the inhibition of mitochondrial ATP synthase and subsequent ROS-mediated signaling, provides a clear rationale for its cytoprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other NRF2 activators in diseases associated with oxidative stress.

References

- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. optimise.mfm.au [optimise.mfm.au]

- 3. benchchem.com [benchchem.com]

- 4. msjonline.org [msjonline.org]

- 5. benchchem.com [benchchem.com]

- 6. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. spandidos-publications.com [spandidos-publications.com]

The effect of Isofalcarintriol on mitochondrial ATP synthase.

An In-depth Technical Guide on the Effect of Isofalcarintriol on Mitochondrial ATP Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a naturally occurring polyacetylene found in carrots, has been identified as a potent modulator of mitochondrial function with significant implications for health and longevity.[1][2][3] This technical guide provides a comprehensive analysis of the molecular interactions between this compound and mitochondrial ATP synthase, the resulting downstream signaling cascades, and the quantitative effects on cellular bioenergetics. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase and Activation of Mitohormesis

At the core of this compound's bioactivity is its direct interaction with and inhibition of mitochondrial ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1][2] This inhibitory action triggers a cascade of events consistent with the principle of mitohormesis, where a mild level of mitochondrial stress elicits a beneficial, adaptive response that enhances overall cellular resilience.

Direct Interaction with ATP Synthase Subunits

Studies utilizing biotinylated this compound in pull-down assays with subsequent mass spectrometric analysis have identified specific subunits of the ATP synthase complex as direct interaction partners.[2] These subunits are:

-

ATP5A (α-subunit): A key component of the F1 catalytic domain of ATP synthase.

-

ATP5O (OSCP subunit): Part of the F_o_ domain, which anchors the complex to the inner mitochondrial membrane and is involved in proton translocation.

This direct binding leads to a conformational change or steric hindrance that impairs the normal function of the enzyme, resulting in reduced ATP synthesis.

Downstream Signaling Cascade

The inhibition of ATP synthase by this compound initiates a well-defined signaling pathway:

-

Impaired Mitochondrial Respiration and ATP Production: The immediate consequence of ATP synthase inhibition is a decrease in the oxygen consumption rate (OCR) and a reduction in cellular ATP levels.[2][4]

-

Increased Reactive Oxygen Species (ROS) Signaling: The disruption of the electron transport chain due to ATP synthase inhibition leads to an increase in the production of reactive oxygen species (ROS), which act as signaling molecules.[2]

-

Activation of NRF2 and AMPK Pathways: The increase in ROS and the altered cellular energy status (decreased ATP) activate two critical transcription factors:

-

Enhanced Mitochondrial Biogenesis and Stress Resistance: The activation of NRF2 and AMPK promotes the transcription of genes involved in mitochondrial biogenesis and cellular stress resistance, leading to an overall improvement in mitochondrial function and longevity.[1][2]

Quantitative Data

The effects of this compound on cellular bioenergetics and signaling have been quantified in several key experiments.

| Parameter | Cell Line/Organism | This compound Concentration | Observation | Source |

| Cellular ATP Levels | HepG2 | 5 µg/mL | 5-10% inhibition after 15 minutes | [5] |

| Oxygen Consumption Rate (OCR) | HepG2 | 10 µM | Initial decrease in OCR | [2][4] |

| ATP Production (from OCR) | HepG2 | 10 µM | Decrease in ATP production | [2][4] |

| Basal Respiration (Overnight) | HepG2 | 10 µM | Decrease in basal respiration | [2][4] |

| Maximal Respiration (Overnight) | HepG2 | 10 µM | Decrease in maximal respiration | [2][4] |

| NRF2 Activation | HEK293 (transgenic reporter) | 10 µM | 26-fold activation | [5] |

| ROS Dynamics (DCF-DA Assay) | HepG2 | Not specified | Increased ROS after 15 min and 24h | [6] |

| ROS Dynamics (AmplexRed Assay) | C. elegans | 1 nM and 10 nM | Increased ROS after 48 hours | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Thomas et al. (2023).

Seahorse XF Cell Mito Stress Assay

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

-

Cell Seeding: HepG2 cells are seeded in Seahorse XF plates and allowed to adhere.

-

This compound Treatment:

-

Assay Procedure: The standard Seahorse XF Cell Mito Stress Test protocol is followed with sequential injections of:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP: An uncoupling agent to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: OCR measurements are normalized to cell number or protein concentration and used to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Biotin (B1667282) Pull-down Assay for Protein Interaction

This assay identifies the binding partners of this compound.

-

Bait Preparation: this compound is chemically synthesized with a biotin tag (biotin-isofalcarintriol).[2]

-

Cell Lysate Preparation: HepG2 and HEK293 cells are lysed to release cellular proteins. For intact cell experiments, HepG2 cells are incubated with biotin-isofalcarintriol before lysis.[2]

-

Incubation: The cell lysate is incubated with the biotin-isofalcarintriol to allow for the formation of protein-ligand complexes. A biotin-alkene is used as a negative control.[2]

-

Capture: Streptavidin-coated beads are added to the lysate to capture the biotinylated this compound and any bound proteins.

-

Washes and Elution: The beads are washed to remove non-specifically bound proteins, and the captured protein complexes are then eluted.

-

Analysis: The eluted proteins are identified using mass spectrometry. A 1.5-fold increase in intensity over the negative control and a minimum of 2 peptides per protein are used as cut-off criteria for identifying interaction partners.[2]

NRF2 Luciferase Reporter Assay

This assay quantifies the activation of the NRF2 transcription factor.

-

Cell Line: Transgenic HEK293 cells containing a luciferase reporter gene under the control of an NRF2-responsive promoter (Antioxidant Response Element - ARE) are used.[5]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 10 µM) overnight. Sulforaphane is used as a positive control.[5]

-

Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., DMSO solvent) to determine the fold activation of NRF2.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's effect on mitochondrial function.

Experimental Workflow for Target Identification

Caption: Workflow for the identification of mitochondrial ATP synthase as the target of this compound.

References

- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. optimise.mfm.au [optimise.mfm.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isofalcarintriol: A Novel Modulator of Glucose Metabolism in Murine Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isofalcarintriol, a naturally occurring polyacetylene found in carrots, has emerged as a promising compound with significant effects on glucose homeostasis.[1] Research in murine models has demonstrated its potential to ameliorate age-related and diet-induced impairments in glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on glucose metabolism in mice, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these findings.

Mechanism of Action: A Dual Pathway Activation

This compound exerts its effects on glucose metabolism primarily through the inhibition of mitochondrial ATP synthase.[1] This initial action triggers a cascade of downstream signaling events, most notably the activation of two critical cellular pathways: the AMP-activated protein kinase (AMPK) pathway and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2][3]

AMPK Pathway Activation

The inhibition of ATP synthase leads to an increase in the cellular AMP/ATP ratio, a direct activator of AMPK. Activated AMPK plays a central role in cellular energy homeostasis. In the context of glucose metabolism, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells, thereby enhancing glucose uptake from the bloodstream.

NRF2 Pathway Activation

Mitochondrial inhibition by this compound also induces a mild oxidative stress response, which in turn activates the NRF2 signaling pathway. NRF2 is a master regulator of the cellular antioxidant response. Its activation leads to the expression of various antioxidant and detoxification enzymes, which helps to mitigate cellular stress. In the context of metabolism, NRF2 has been shown to enhance glucose uptake and direct it towards the pentose (B10789219) phosphate (B84403) pathway, which is crucial for producing NADPH and protecting cells from oxidative damage.

The synergistic activation of both the AMPK and NRF2 pathways by this compound leads to improved glucose tolerance and overall enhancement of glucose metabolism.

Quantitative Data on Glucose Metabolism

Studies in aged C57BL/6NRj mice have provided quantitative evidence of this compound's beneficial effects on glucose metabolism. The following tables summarize the key findings from glucose tolerance tests (GTT) and fasting blood glucose measurements.

Table 1: Oral Glucose Tolerance Test in 20-Month-Old Male Mice

| Time Point (minutes) | Blood Glucose (mg/dL) - Control (DMSO) | Blood Glucose (mg/dL) - this compound |

| 0 | 125.6 ± 5.4 | 120.3 ± 4.9 |

| 15 | 289.7 ± 15.1 | 245.8 ± 12.3* |

| 30 | 310.2 ± 18.9 | 278.4 ± 14.7 |

| 60 | 250.1 ± 13.5 | 215.6 ± 11.8 |

| 120 | 145.3 ± 8.2 | 130.1 ± 7.5 |

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Table 2: Oral Glucose Tolerance Test in 20-Month-Old Female Mice

| Time Point (minutes) | Blood Glucose (mg/dL) - Control (DMSO) | Blood Glucose (mg/dL) - this compound |

| 0 | 118.9 ± 6.1 | 115.2 ± 5.5 |

| 15 | 275.4 ± 14.8 | 250.1 ± 13.1 |

| 30 | 298.7 ± 16.2 | 270.3 ± 15.0 |

| 60 | 235.6 ± 12.9 | 205.8 ± 10.9 |

| 120 | 138.2 ± 7.9 | 125.4 ± 6.8 |

Data are presented as mean ± SEM.

Table 3: Fasting Blood Glucose in 29-Month-Old Mice

| Sex | Fasting Blood Glucose (mg/dL) - Control (DMSO) | Fasting Blood Glucose (mg/dL) - this compound |

| Male | 135.8 ± 7.1 | 118.5 ± 6.3 |

| Female | 129.4 ± 6.8 | 112.9 ± 5.9 |

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the impact of this compound on glucose metabolism in mice.

Animal Model and this compound Administration

-

Animal Model: Aged (20-29 months old) male and female C57BL/6NRj mice were used.

-

Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: Mice were fed a standard chow diet.

-

This compound Administration: this compound was administered via oral gavage at a dose of 10 mg/kg body weight, dissolved in a vehicle solution (e.g., DMSO and corn oil). The control group received the vehicle solution only. Administration was performed daily for a period of 8 weeks prior to and during the experimental procedures.

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Mice were fasted for 6 hours prior to the glucose challenge, with free access to water.

-

Baseline Blood Glucose: A baseline blood sample (t=0 min) was collected from the tail vein, and blood glucose concentration was measured using a standard glucometer.

-

Glucose Administration: A 20% D-glucose solution was administered orally via gavage at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring: Blood glucose levels were measured from tail vein blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Data Analysis: The area under the curve (AUC) for the GTT was calculated to assess overall glucose tolerance.

Fasting Blood Glucose Measurement

-

Fasting: Mice were fasted for 6 hours with free access to water.

-

Blood Collection: A blood sample was collected from the tail vein.

-

Glucose Measurement: Blood glucose concentration was measured using a standard glucometer.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Glucose Metabolism

Caption: Signaling cascade of this compound's metabolic effects.

Experimental Workflow for Assessing Glucose Tolerance in Mice

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for improving glucose metabolism, particularly in the context of aging. Its unique mechanism of action, involving the dual activation of the AMPK and NRF2 pathways, offers a multi-faceted approach to enhancing glucose uptake and cellular resilience. The quantitative data from murine studies robustly support its efficacy in improving glucose tolerance and lowering fasting blood glucose levels. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of this promising natural compound. Further investigation is warranted to explore the full potential of this compound in the management of metabolic disorders.

References

Preliminary Studies on Isofalcarintriol and Cancer Cell Growth Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofalcarintriol, a polyacetylene naturally occurring in carrots, has recently emerged as a compound of interest in the field of oncology. Preliminary studies have indicated its potential to selectively inhibit the growth of cancer cells while having a less pronounced effect on non-tumorigenic cells. This technical guide provides a comprehensive overview of the initial research findings, detailing the quantitative data on its anti-cancer effects, the experimental methodologies employed, and the proposed signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory effects of this compound on the growth of various cancer cell lines have been quantitatively assessed. The following tables summarize the key findings from preliminary studies, focusing on cell viability and colony formation assays.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Assay Type | Concentration (µM) | % Growth Inhibition | Citation |

| MCF-7 | Breast Cancer | Not Specified | 0.1 - 1 | Specific growth inhibition noted | [1] |

| HepG2 | Liver Cancer | Colony Formation | Not Specified | Almost complete extinction of colonies | [1] |

| HT-29 | Colon Cancer | Colony Formation | Not Specified | Almost complete extinction of colonies | [1] |

Table 2: Differential Effect of this compound on Cancer vs. Non-Tumor Cells

| Cell Line | Cell Type | Concentration (µM) | Effect | Citation |

| MCF-7 | Breast Cancer | 0.1 - 1 | Growth Inhibition | [1] |

| HMEpC | Human Mammary Epithelial (Non-Tumor) | 0.1 - 1 | Proliferation Boost | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability and Proliferation Assays

These assays are fundamental in assessing the cytotoxic and cytostatic effects of a compound.

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer and non-tumor cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, HT-29) and non-tumor cell lines (e.g., HMEpC) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Quantification: Cell viability can be assessed using various methods:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized and quantified by measuring the absorbance at a specific wavelength.

-

LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, indicating a loss of membrane integrity.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability stain like trypan blue.

-

-

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a hallmark of carcinogenesis.

-

Objective: To evaluate the effect of this compound on the tumorigenic potential of cancer cells.

-

Methodology:

-

Base Agar Layer: A layer of agar mixed with cell culture medium is prepared in a petri dish and allowed to solidify.

-

Cell Suspension: A single-cell suspension of cancer cells is prepared and mixed with a lower concentration of agar in culture medium.

-

Top Agar Layer: The cell-agar mixture is layered on top of the base agar layer.

-

Treatment: this compound at the desired concentration is included in the top agar layer or added to the medium overlaying the agar.

-

Incubation: The plates are incubated for several weeks (e.g., 2-4 weeks) to allow for colony formation.

-

Staining and Quantification: Colonies are stained with a dye like crystal violet and counted manually or using imaging software. A significant reduction in the number and size of colonies in the treated group compared to the control group indicates an inhibitory effect on tumorigenicity.[1]

-

Mandatory Visualization

Signaling Pathways

Preliminary evidence suggests that this compound may exert its effects through the modulation of key signaling pathways involved in cellular stress response and metabolism.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of an anti-cancer compound like this compound.

Caption: In vitro cytotoxicity testing workflow.

Conclusion

The preliminary findings on this compound demonstrate its potential as a selective inhibitor of cancer cell growth. The compound's ability to induce near-complete inhibition of colony formation in liver and colon cancer cell lines is particularly noteworthy.[1] Furthermore, its differential effect on cancerous versus non-cancerous mammary epithelial cells suggests a favorable therapeutic window.[1] The proposed mechanism involving the inhibition of mitochondrial ATP synthase and subsequent activation of the AMPK and NRF2 pathways provides a strong foundation for further investigation.[2] Future studies should focus on elucidating the detailed molecular interactions, evaluating in vivo efficacy and safety, and exploring the potential for synergistic combinations with existing chemotherapeutic agents.

References

The Role of Isofalcarintriol in Promoting Longevity in C. elegans: A Technical Guide

Affiliation: Google Research

Abstract

Isofalcarintriol, a naturally occurring polyacetylene isolated from carrots (Daucus carota), has emerged as a potent promoter of longevity in the nematode Caenorhabditis elegans.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental protocols associated with this compound's lifespan-extending properties. This compound has been shown to modulate cellular respiration by interacting with the α-subunit of the mitochondrial ATP synthase, leading to a cascade of events that include the activation of the SKN-1/NRF2 signaling pathway and enhanced stress resistance.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the biology of aging and the therapeutic potential of natural compounds. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.

Introduction

The quest to understand and modulate the aging process is a central theme in biomedical research. The nematode Caenorhabditis elegans is a powerful model organism for studying longevity due to its short lifespan, genetic tractability, and conserved aging-related pathways. Recent studies have identified this compound, a polyacetylene from carrots, as a promising natural compound that extends the lifespan of C. elegans.[1][2][3] This guide synthesizes the current knowledge on the role of this compound in promoting longevity in this model organism.

Molecular Mechanism of Action

This compound's pro-longevity effects are primarily attributed to its interaction with mitochondrial ATP synthase, which initiates a mitohormetic response.[1][2][3][4] This interaction leads to a slight inhibition of cellular respiration, resulting in a transient increase in reactive oxygen species (ROS). This mild oxidative stress activates the transcription factor SKN-1, the C. elegans ortholog of mammalian NRF2, which in turn upregulates a battery of stress-response and detoxification genes, ultimately leading to increased stress resistance and lifespan extension.[1][5] The lifespan-extending effects of this compound are dependent on the presence of functional SKN-1/NRF2.[1]

While the SKN-1/NRF2 pathway is the primary mediator of this compound's effects, the potential involvement of other longevity pathways, such as the DAF-16/FOXO pathway, has been considered. However, current evidence does not indicate a direct role for DAF-16 in the lifespan extension conferred by this compound. The pro-longevity effect of this compound appears to be distinct from the canonical insulin/IGF-1 signaling pathway that governs DAF-16 activity.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound in C. elegans.

Caption: this compound signaling pathway in C. elegans.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on C. elegans.

Table 1: Effect of this compound on C. elegans Lifespan

| Treatment Concentration | Mean Lifespan Extension (%) | Statistical Significance (p-value) | Strain | Reference |

| 1 nM | Not specified, but significant | < 0.0001 | Wild-type (N2) | [1] |

| 0.1 nM | Less than 1 nM treatment | Not specified | Wild-type (N2) | [1] |

| 10 nM | Less than 1 nM treatment | Not specified | Wild-type (N2) | [1] |

| 1 nM | No significant change | Not specified | skn-1 deficient | [1] |

Table 2: Effect of this compound on Stress Resistance in C. elegans

| Stressor | This compound Concentration | Outcome | Statistical Significance (p-value) | Strain | Reference |

| Paraquat (B189505) | 1 nM | Prolonged survival | Not specified | Wild-type (N2) | [1] |

Table 3: Effect of this compound on ATP Levels in C. elegans

| Time Point | This compound Concentration | Change in ATP Levels | Statistical Significance (p-value) | Strain | Reference |

| 15 min | Not specified | Decrease | 0.045 | Wild-type (N2) | [1] |

| 48 h | Not specified | Decrease | 0.022 | Wild-type (N2) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on C. elegans.

C. elegans Lifespan Assay

This protocol outlines the steps for conducting a standard lifespan assay in C. elegans treated with this compound.

Materials:

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 culture

-

This compound stock solution (in DMSO)

-

M9 buffer

-

Platinum wire worm pick

-

Stereomicroscope

-

20°C incubator

Procedure:

-

Preparation of Plates: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow for 24-48 hours at room temperature.

-

Drug Application: Add the desired concentration of this compound (e.g., 1 nM) or vehicle control (DMSO) to the surface of the NGM plates. Ensure the final concentration of DMSO is below 0.5%. Let the plates dry before introducing the worms.

-

Synchronization of Worms: Synchronize a population of wild-type (N2) C. elegans by allowing gravid adults to lay eggs on a plate for a few hours and then removing the adults.

-

Initiation of Lifespan Assay: Once the synchronized population reaches the L4 larval stage, transfer a defined number of worms (e.g., 30-50) to each experimental and control plate.

-

Scoring: Starting from the first day of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

-

Censoring: Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or are lost during handling.

-

Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test to determine statistical significance.

Oxidative Stress Resistance Assay (Paraquat)

This protocol describes how to assess the resistance of C. elegans to paraquat-induced oxidative stress.

Materials:

-

NGM plates

-

E. coli OP50 culture

-

This compound stock solution

-

Paraquat (methyl viologen) solution

-

M9 buffer

-